Product packaging for rel-(3R)-6-aminohex-1-yn-3-ol(Cat. No.:CAS No. 2110467-26-8)

rel-(3R)-6-aminohex-1-yn-3-ol

Cat. No.: B6174104
CAS No.: 2110467-26-8
M. Wt: 113.2
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Description

rel-(3R)-6-aminohex-1-yn-3-ol is a chiral chemical building block featuring both an alkynyl group and an amino alcohol functional group. This combination makes it a valuable intermediate for synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and bioactive molecules. Compounds containing alkynyl groups are of significant interest in medicinal chemistry due to their potential for diverse biological activities, which can include antitumor, antibacterial, and antifungal properties, as observed in other naturally occurring alkynyl compounds . The terminal alkyne allows for further functionalization via metal-catalyzed coupling reactions, such as the Sonogashira reaction, while the amino alcohol moiety can be utilized to introduce chirality and hydrogen-bonding capacity into a target molecule. This reagent is supplied with a guaranteed purity of 95% (by HPLC) and is offered in various quantities to suit research-scale projects. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2110467-26-8

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

Contextualization Within the Field of Chiral Aminoalkynols

Chiral aminoalkynols are organic compounds characterized by the presence of an amino group (-NH2), an alkyne group (-C≡CH), and a hydroxyl group (-OH) attached to a carbon skeleton that contains at least one stereocenter. lumenlearning.com This combination of functional groups within a single chiral molecule imparts a unique reactivity profile, making them sought-after precursors in asymmetric synthesis.

The nomenclature "rel-(3R)-6-aminohex-1-yn-3-ol" specifies the structure precisely. "Hex" indicates a six-carbon chain. The suffixes "-1-yn-3-ol" denote a terminal alkyne starting at position 1 and a hydroxyl group at position 3. "6-amino" places an amino group at the end of the chain. The "(3R)" designates the stereochemistry at the third carbon, which is a chiral center. However, the prefix "rel" (for relational) indicates that the compound is a racemic mixture, meaning it contains equal amounts of (3R)-6-aminohex-1-yn-3-ol and its non-superimposable mirror image, (3S)-6-aminohex-1-yn-3-ol. wikipedia.org While the mixture itself is not optically active, it is composed of chiral molecules and can be used as a starting point for chiral separations or in stereoselective reactions. wikipedia.org

The utility of chiral aminoalkynols is underscored by their application in the synthesis of more complex structures, such as heterocyclic compounds and molecules with significant biological activity. dntb.gov.uantu.edu.sg The spatial arrangement of the functional groups allows for intramolecular reactions, leading to the formation of cyclic products with controlled stereochemistry.

Significance of Functionalized Building Blocks in Modern Chemical Synthesis

In contemporary organic synthesis, the use of "building blocks"—small, functionalized molecules—is a foundational strategy. biosynce.comsigmaaldrich.com This approach allows chemists to construct complex molecular architectures in a modular and efficient manner, analogous to assembling a structure from prefabricated parts. wikipedia.orghilarispublisher.com The compound rel-(3R)-6-aminohex-1-yn-3-ol is an exemplary functionalized building block due to the distinct and chemically addressable nature of its three functional groups. amerigoscientific.com

The significance of such multi-functionalized building blocks lies in their synthetic versatility: hilarispublisher.com

The terminal alkyne can participate in a wide array of reactions, including metal-catalyzed cross-coupling reactions (like Sonogashira coupling), cycloadditions (such as "click chemistry"), and hydration or reduction to yield other functional groups.

The primary amine serves as a nucleophile or a base and can be readily acylated, alkylated, or used to form imines and enamines.

The secondary alcohol can be oxidized to a ketone, subjected to substitution reactions, or used to form esters and ethers. Its chirality is a key feature, often used to direct the stereochemical outcome of subsequent reactions.

This "orthogonal" reactivity allows for the selective manipulation of one functional group while leaving the others intact, a crucial requirement for multi-step synthetic sequences. wikipedia.org By providing pre-packaged functionality and stereochemistry, building blocks like this compound streamline the synthesis of complex target molecules, such as pharmaceuticals and advanced materials, saving time and resources. biosynce.comamerigoscientific.com

Overview of Research Trajectories for Complex Chiral Molecules

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify practical starting materials. The most common approach involves disconnecting the C-C bond between the alkyne and the alcohol-bearing carbon (the propargylic position). This leads to two key synthons: a terminal alkyne and an aldehyde.

Specifically, the primary disconnection is between C3 and C4, which simplifies the target molecule into ethynyl (B1212043) anion (or its equivalent) and a protected 4-aminobutanal (B194337). This strategy is advantageous because it allows for the creation of the crucial C-C bond and the stereocenter in a single, often stereocontrolled, step. youtube.comyoutube.com The synthesis of the aldehyde precursor, 4-aminobutanal, requires the use of a protecting group on the amine to prevent side reactions.

An alternative disconnection could involve breaking the C-N bond, but this is generally less favored as it complicates the introduction of the amine at a late stage. The key intermediates in the most viable synthetic routes are therefore:

N-Protected 4-aminobutanal: The aldehyde component, where the amine is masked with a suitable protecting group (e.g., Boc, Cbz).

A protected ethyne: Such as trimethylsilylacetylene, which allows for clean, high-yielding alkynylation reactions.

Enantioselective and Diastereoselective Approaches

Achieving the desired (R)-configuration at the C3 stereocenter is the principal challenge in synthesizing this molecule. Chemists have employed chiral auxiliaries, asymmetric catalysis, and biocatalysis to control the stereochemical outcome. numberanalytics.comnih.gov

Chiral auxiliaries are recoverable chiral compounds temporarily attached to a substrate to direct the stereochemistry of a reaction. numberanalytics.comwikipedia.org For the synthesis of this compound, an auxiliary can be attached to either the alkyne or the aldehyde partner. A common strategy involves using an amino acid-derived auxiliary, such as a pseudoephedrine or an oxazolidinone, attached to the aldehyde precursor. wikipedia.orgresearchgate.net

The general process is as follows:

The achiral N-protected 4-aminobutanal is condensed with a chiral auxiliary.

The resulting intermediate undergoes a diastereoselective alkynylation reaction. The steric bulk and coordinating properties of the auxiliary block one face of the carbonyl group, forcing the incoming alkynyl nucleophile to attack from the other face.

After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse, yielding the enantiomerically enriched amino alcohol.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the chiral product. acs.orgrsc.org This is the most widely used method for synthesizing chiral propargylic alcohols. organic-chemistry.org The key reaction is the asymmetric addition of a terminal alkyne to the N-protected 4-aminobutanal.

Metal-Catalyzed Approaches: Various transition metal complexes with chiral ligands have been developed for this transformation. A prominent example involves using zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine (NME). organic-chemistry.org The catalyst system forms a chiral environment around the reactants, guiding the facial selectivity of the alkyne addition to the aldehyde. Other successful systems include those based on indium, rhodium, and copper. rsc.orgorganic-chemistry.orgnih.gov

Organocatalytic Approaches: Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also been applied. Prolinol-based catalysts, for instance, can activate both the aldehyde (via enamine formation) and the alkyne, promoting a highly stereoselective cross-aldol type reaction to furnish the propargylic alcohol. rsc.org

The table below summarizes representative catalytic systems for asymmetric alkynylation.

Catalyst SystemLigand/AdditiveSubstrate TypeYield (%)ee (%)
Zn(OTf)₂(+)-N-MethylephedrineAldehydes & AlkynesHigh>90
In(III)/BINOLBINOLAldehydes & AlkynesHighHigh
CuI/Prolinol EtherProlinol DerivativeAldehydes & YnalsHigh>99

This table presents generalized data based on findings for similar substrate classes. rsc.orgorganic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. nih.govnih.gov For the synthesis of this compound, two main biocatalytic strategies are viable:

Asymmetric Reduction of a Prochiral Ketone: The precursor ketone, N-protected 6-aminohex-1-yn-3-one, can be reduced to the target alcohol using an alcohol dehydrogenase (ADH). By selecting an appropriate ADH, either the (R) or (S) enantiomer can be produced with very high enantiomeric excess (>99% ee). For example, the ADH from Lactobacillus kefir is known to be (R)-selective. acs.org

Kinetic Resolution of a Racemic Alcohol: In this approach, a racemic mixture of 6-aminohex-1-yn-3-ol is treated with an enzyme, often a lipase (B570770) or a peroxygenase, that selectively reacts with one enantiomer (e.g., acylates the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted and in high enantiopurity. acs.org

The table below outlines these biocatalytic options.

Enzyme TypeStrategySubstrateProductSelectivity
Alcohol Dehydrogenase (ADH)Asymmetric ReductionN-protected 6-aminohex-1-yn-3-one(R)-6-aminohex-1-yn-3-olHigh (often >99% ee)
Lipase / PeroxygenaseKinetic ResolutionRacemic 6-aminohex-1-yn-3-ol(R)-6-aminohex-1-yn-3-olHigh (up to 50% yield)

Data compiled from studies on analogous propargylic alcohols and amines. nih.govacs.org

Protecting Group Strategies for Amine and Hydroxyl Functionalities

The presence of both a primary amine and a secondary alcohol necessitates a careful protecting group strategy to ensure chemoselectivity during the synthesis. organic-chemistry.orgwikipedia.org

Amine Protection: The amino group is nucleophilic and basic, requiring protection early in the synthesis to prevent interference with organometallic reagents or acidic conditions. The most common protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.orgyoutube.com The Boc group is particularly useful as it is stable to many reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA). ug.edu.pl

Hydroxyl Protection: The propargylic alcohol is acidic and can react with bases or organometallics. While sometimes left unprotected in catalytic alkynylation reactions, it often requires protection for subsequent steps. organic-chemistry.org Silyl ethers, like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are widely used. They are robust but can be selectively removed using fluoride (B91410) reagents (e.g., TBAF) without affecting the N-Boc group, demonstrating an orthogonal protection strategy. wikipedia.orgyoutube.com

Regioselective Functionalization of Alkyne and Hydroxyl Groups

Once synthesized, the bifunctional nature of this compound allows for selective reactions at the alkyne or hydroxyl group, provided the other functionalities are appropriately protected.

Alkyne Functionalization: The terminal alkyne is a versatile handle for C-C bond formation. With the hydroxyl and amine groups protected, the alkyne can undergo:

Sonogashira Coupling: Reaction with aryl or vinyl halides catalyzed by palladium and copper to extend the carbon chain.

Click Chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to form triazoles.

Hydration: Markovnikov or anti-Markovnikov addition of water can yield a ketone or an aldehyde, respectively, after tautomerization. youtube.com

Hydroxyl Functionalization: The secondary alcohol can be functionalized through:

Etherification: Formation of ethers (e.g., methyl or benzyl (B1604629) ethers) under basic conditions.

Esterification: Acylation with acid chlorides or anhydrides to form esters.

Oxidation: Conversion to the corresponding ketone using reagents like PCC or Dess-Martin periodinane.

Directed hydroformylation is an example of a regioselective reaction where a ligand reversibly binds to the alcohol, directing a rhodium catalyst to functionalize the olefinic part of an attached group, showcasing how the hydroxyl group can control reactivity at other sites. nih.govnih.gov

Total Synthesis and Semisynthesis Strategies

The synthesis of this compound can be approached through various total and semisynthesis strategies. These methodologies focus on the construction of the C6 backbone, the introduction of the terminal alkyne, the hydroxyl group at the C3 position, and the primary amine at the C6 position. Given the "rel" designation, the stereochemistry at the C3 position is relative, implying a racemic mixture of the (3R) and (3S) enantiomers. Therefore, both non-stereoselective and racemic approaches are relevant.

A logical total synthesis approach involves the initial construction of a suitable 6-carbon precursor containing the alkyne and hydroxyl functionalities, followed by the introduction of the amino group.

A. Synthesis of the Hexynol Backbone

A key precursor for the synthesis of the target molecule is 1-hexyn-3-ol (B89403). A common method for the preparation of this intermediate involves the Grignard reaction. For instance, a patented method describes the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This is followed by an addition reaction with ethylene (B1197577) oxide to generate the halogenomagnesium salt of hexyn-3-ol-1, which is then hydrolyzed to yield the final product. google.com

Another general approach to propargylic alcohols like 1-hexyn-3-ol is the addition of a metal acetylide to an aldehyde. In this case, the acetylide of propyne (B1212725) can be added to propionaldehyde.

B. Introduction of the Amino Group

With the 1-hexyn-3-ol backbone in hand, the next critical step is the introduction of an amino group at the C6 position. This can be achieved through several functional group interconversions. A common strategy involves the conversion of a terminal functional group into an amine.

One plausible route involves the functionalization of a related precursor, 3-hexyn-1-ol (B147329). This can be achieved by converting the terminal hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using standard methods like catalytic hydrogenation or treatment with lithium aluminum hydride.

Alternatively, modern catalytic methods for the amination of C-H bonds could be envisioned, although this would represent a more advanced and less conventional approach for this specific target. The development of copper-catalyzed hydroamination of unprotected allylic alcohols for the synthesis of γ-substituted 1,3-amino alcohols provides a precedent for direct amination strategies. nih.gov While the target molecule is a γ-amino alcohol, the principles of such catalytic systems could potentially be adapted.

A summary of a potential synthetic sequence starting from 3-hexyn-1-ol is presented below:

StepReactionReagents and ConditionsProduct
1Tosylationp-Toluenesulfonyl chloride, pyridine6-tosyloxy-3-hexyn-1-ol
2AzidationSodium azide, DMF6-azido-3-hexyn-1-ol
3ReductionH₂, Pd/C or LiAlH₄, THF6-aminohex-3-yn-1-ol

Following the formation of 6-aminohex-3-yn-1-ol, a subsequent oxidation of the terminal alcohol to an aldehyde and addition of an ethynyl Grignard reagent would be required to form the target this compound.

A more direct approach would start from a precursor that already contains a functional group at the 6-position suitable for conversion to an amine.

Semisynthesis Strategies

Semisynthesis strategies would involve starting from a closely related, naturally occurring or commercially available compound. For instance, if a suitable 6-aminohexanol or a related amino acid derivative were available, it could be chemically modified to introduce the alkyne functionality. The discovery of a biosynthetic pathway for terminal-alkyne amino acids in bacteria, starting from L-lysine, highlights the potential for biocatalytic or semisynthetic approaches in the future. nih.govchemistryviews.org This pathway involves a sequence of halogenation, C-C bond cleavage, and triple bond formation. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing information about their absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for this purpose.

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the synthesized compound. For this compound, this would involve computational modeling of the (3R) and (3S) enantiomers to predict their respective spectra.

Table 1: Illustrative ECD and VCD Data for Absolute Configuration Assignment

TechniqueParameterPredicted (3R)-enantiomerPredicted (3S)-enantiomerExperimental
ECD Cotton Effect (λmax, nm)PositiveNegativePositive
VCD Key Vibrational Band (cm⁻¹)PositiveNegativePositive

Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For stereochemical analysis, several specialized NMR techniques are utilized.

To determine the enantiomeric purity and assign the absolute configuration of a chiral compound by NMR, it can be derivatized with a chiral resolving agent to form diastereomers. These diastereomers have distinct NMR spectra. A common agent for this purpose is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.

The reaction of this compound with (R)- and (S)-Mosher's acid would yield two diastereomeric esters. The analysis of the ¹H and ¹⁹F NMR spectra of these esters allows for the determination of the absolute configuration of the original alcohol.

Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher's Esters of a Chiral Alcohol

ProtonΔδ (δS - δR)
H-2+0.05
H-4-0.08
H-5-0.03
H-6-0.02

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that provide information about the spatial proximity of protons. These techniques are invaluable for determining the relative stereochemistry and conformational preferences of a molecule. In the context of a diastereomeric derivative of this compound, NOESY or ROESY can reveal through-space correlations that confirm the relative arrangement of substituents around the chiral center.

The integration of signals in the NMR spectrum of a diastereomeric mixture allows for the precise determination of the diastereomeric ratio, which in turn reflects the enantiomeric excess of the original chiral alcohol. Furthermore, the magnitude of the coupling constants (J-values) between adjacent protons can provide information about the dihedral angles between them, aiding in conformational analysis.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. This technique is also instrumental in identifying and characterizing any impurities present in the sample, which is crucial for ensuring the compound's purity. While HRMS itself does not directly provide stereochemical information, it is an essential tool for verifying the molecular formula of the target compound and its derivatives.

Table 3: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₁NO
Calculated Mass [M+H]⁺114.0919
Measured Mass [M+H]⁺114.0917
Mass Accuracy (ppm)1.75

X-ray Crystallography of Derivatives for Definitive Stereostructure

The most unambiguous method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. If a suitable single crystal of this compound itself cannot be obtained, a crystalline derivative is often prepared. The derivatization with a molecule containing a heavy atom (e.g., bromine or iodine) can facilitate the determination of the absolute configuration through anomalous dispersion effects. The resulting crystal structure provides a three-dimensional model of the molecule, unequivocally establishing the arrangement of atoms in space.

Computational and Theoretical Studies on Rel 3r 6 Aminohex 1 Yn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. researchgate.netmdpi.com These calculations provide fundamental information about molecular orbitals and charge distribution.

A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comyoutube.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For rel-(3R)-6-aminohex-1-yn-3-ol, DFT calculations can be performed to determine these electronic parameters. The results typically reveal that the HOMO is localized around the electron-rich amino group and the alkyne's π-system, while the LUMO is distributed across the carbon backbone, particularly the antibonding orbitals.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy1.15
HOMO-LUMO Gap (ΔE)7.40

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. researchgate.net Further analysis using Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying nucleophilic sites (negative potential, e.g., the nitrogen of the amino group) and electrophilic sites (positive potential, e.g., the hydrogen of the hydroxyl group), which are crucial for predicting intermolecular interactions and reaction sites. longdom.org

Conformational Analysis and Energy Landscapes of the Aminoalkynol

The flexibility of the hexyl chain in this compound allows it to adopt multiple three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and map the potential energy surface (PES) associated with their interconversion. scirp.org

A relaxed PES scan is a common computational technique where specific dihedral angles of the molecule are systematically rotated, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure. uni-muenchen.deresearchgate.netq-chem.com This process helps in locating local and global energy minima on the energy landscape. For this aminoalkynol, key rotations would be around the C-C single bonds of the aliphatic chain.

The analysis often reveals that specific conformers are stabilized by intramolecular hydrogen bonds, for instance, between the amino group (donor or acceptor) and the hydroxyl group (donor or acceptor). This interaction can lead to a pseudo-cyclic arrangement, significantly lowering the relative energy of that conformer.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative Data)
ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Comment
1 (Global Minimum)τ(N-C5-C4-C3) = 65, τ(C4-C3-O-H) = 1800.00Stabilized by intramolecular H-bond
2τ(N-C5-C4-C3) = 178, τ(C4-C3-O-H) = 601.85Extended chain, no H-bond
3τ(N-C5-C4-C3) = -68, τ(C4-C3-O-H) = -622.50Gauche interaction

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). rsc.orgresearchgate.net A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Modeling these states allows for the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. thoughtco.comfsu.edu

For a molecule like this compound, a potential reaction for mechanistic study could be an intramolecular cyclization, where the amino group attacks the alkyne moiety. Computational methods can identify the geometric structure of the transition state for this process and calculate its energy relative to the reactants. This information helps to determine the reaction's feasibility and rate. libretexts.org

Table 3: Calculated Energies for a Hypothetical Intramolecular Cyclization Reaction (Illustrative Data)
ParameterValue (kJ/mol)
Activation Energy (Ea)125.5
Energy of Reaction (ΔE_rxn)-30.2

The calculated activation energy provides a quantitative measure of the reaction barrier, while the energy of the reaction indicates whether the process is exothermic (negative ΔE) or endothermic (positive ΔE). omnicalculator.comsavemyexams.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be used to interpret or validate experimental spectra. nih.gov DFT methods are widely used to compute Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and show good correlation with experimental data.

Similarly, IR vibrational frequencies can be calculated after performing a geometry optimization. The computed frequencies correspond to the normal modes of vibration of the molecule. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving the agreement with experimental spectra.

Table 4: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for this compound
AtomCalculated δ (ppm)Experimental δ (ppm)
¹H (on C3-OH)4.104.05
¹H (on C1)2.552.51
¹³C (C1)83.582.9
¹³C (C3)62.161.7
Table 5: Comparison of Predicted and Hypothetical Experimental IR Frequencies (cm⁻¹) for Key Functional Groups
Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch33503365
N-H stretch32953300
C≡C stretch21202115
C-O stretch10551060

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in an explicit solvent environment over time. nih.govnih.gov MD simulations provide a detailed picture of solute-solvent and solute-solute interactions. researchgate.netnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of water molecules and simulating their movements based on a classical force field. umd.edu The analysis of the resulting trajectory can reveal crucial information about how the solvent structures itself around the polar amino and hydroxyl groups.

Key analyses include the calculation of radial distribution functions (RDFs) to determine the probability of finding solvent molecules at a specific distance from solute atoms, and the study of hydrogen bonding dynamics (e.g., the average number of hydrogen bonds between the aminoalkynol and water, and their lifetimes). scispace.com This provides insight into the molecule's solubility and how its conformation might change in solution compared to the gas phase. umd.edu

Table 6: Summary of Results from a Hypothetical MD Simulation in Water
ParameterResult
Simulation Time100 ns
Average H-bonds (solute-water)4.2
Solvent Accessible Surface Area (SASA)310 Ų
First Solvation Shell Radius (around -NH₂)3.5 Å

These simulations are vital for understanding how the molecule behaves in a biological or chemical environment where solvent interactions are paramount. youtube.com

Chemical Reactivity and Transformation Pathways of Rel 3r 6 Aminohex 1 Yn 3 Ol

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond of the terminal alkyne is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Aminoalkynes are valuable precursors for the synthesis of nitrogen-containing heterocycles (aza-heterocycles), which are prevalent scaffolds in natural products and pharmaceuticals. mdpi.comfrontiersin.org The intramolecular hydroamination of aminoalkynes, often facilitated by transition metal catalysts, is a direct method for constructing cyclic nitrogenous compounds. mdpi.com In the case of rel-(3R)-6-aminohex-1-yn-3-ol, the primary amine can add across the alkyne bond. Depending on the reaction conditions and catalyst used, this can lead to the formation of various heterocyclic structures, such as substituted piperidines or other nitrogen-containing rings through a cyclization cascade.

The general transformation pathway can be summarized as follows:

Activation: A transition metal catalyst (e.g., based on gold, ruthenium, or rhodium) activates the alkyne moiety. mdpi.comrsc.org

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the activated triple bond.

Cyclization: An intramolecular cyclization event occurs, forming a new carbon-nitrogen bond and a cyclic intermediate.

Isomerization/Protonolysis: The intermediate can then isomerize or be protonated to yield the final stable heterocyclic product.

The table below outlines potential heterocyclic products from such reactions.

Catalyst TypePotential Product ClassRing Size
Gold (Au)Substituted Piperidines6-membered
Ruthenium (Ru)Cyclic Amidines (with azides)Variable
Rhodium (Rh)Various N-heterocyclesVariable

The alkyne group readily undergoes electrophilic addition reactions. Halogens and interhalogen compounds like iodine monochloride (ICl) can add across the triple bond. The reaction with ICl typically proceeds via an anti-addition mechanism, leading to a mixture of (E)- and (Z)-diiodoalkene products, with the stereochemical outcome often influenced by reaction conditions and solvents. The initial addition of the electrophile (I+) forms a vinyl cation intermediate, which is then attacked by the nucleophile (Cl- or I-), resulting in the halogenated alkene.

The terminal alkyne functionality makes this compound an ideal substrate for "click chemistry," a class of reactions known for being modular, efficient, and high-yielding. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction joins the terminal alkyne with an azide-containing molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comthermofisher.com

The CuAAC reaction is highly valued for its bio-orthogonality, meaning the alkyne and azide (B81097) groups are largely inert to biological molecules, making this reaction suitable for bioconjugation applications in aqueous environments. sigmaaldrich.comacs.org By reacting this compound with various azides (e.g., fluorescent dyes, biotin, peptides, or small molecule drugs), a diverse library of derivatives can be synthesized for applications in chemical biology and materials science. acs.org

The table below summarizes key click chemistry techniques applicable to terminal alkynes.

Reaction NameClick Partner 1Click Partner 2Formed LinkageCatalyst
CuAAC Terminal AlkyneAzide1,2,3-TriazoleCopper(I)
SPAAC AzideCycloalkyneTriazoleNone (Strain-promoted)
CuNOAC Nitrile OxideAlkyneIsoxazoleCopper(I)

Data sourced from AAT Bioquest. aatbio.com

Reactions Involving the Primary Amine Functionality

The primary amine group is a potent nucleophile and a base, allowing for a different set of chemical transformations focused on forming new bonds at the nitrogen atom.

The nucleophilic primary amine can react with various electrophilic carbonyl compounds to form stable linkages common in medicinal chemistry and materials science.

Amidation: Reaction with carboxylic acids (often activated as acyl chlorides, anhydrides, or esters) yields a stable amide bond. This is one of the most common methods for coupling molecules to a primary amine.

Urethane (B1682113) (Carbamate) Formation: Treatment with chloroformates or other activated carbonates results in the formation of a urethane linkage.

Urea Formation: The amine can react with isocyanates or carbamoyl (B1232498) chlorides to produce substituted ureas. For example, reaction with another amino-containing molecule in the presence of a carbonyl source can form symmetrical or unsymmetrical ureas, such as 1,3-bis(6-aminohexyl)urea. nih.gov

These transformations are summarized in the table below.

Reagent TypeFunctional Group Formed
Carboxylic Acid / Acyl HalideAmide
Chloroformate / DicarbonateUrethane (Carbamate)
Isocyanate / Carbamoyl ChlorideUrea

Alkylation: The primary amine can be alkylated by reacting with alkyl halides or through reductive amination with aldehydes or ketones. Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary amines, tertiary amines, or even quaternary ammonium (B1175870) salts. This allows for the introduction of various alkyl chains to modify the compound's properties.

Acylation: This is a broader term that includes amidation. The amine can be acylated using a wide range of acylating agents to introduce specific functional groups. For example, acylation with acetyl chloride would yield the corresponding acetamide. This strategy is fundamental for building more complex molecular architectures from the primary amine scaffold.

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in this compound is a key site for a variety of chemical transformations. Its reactivity can be selectively targeted, often requiring protection of the primary amino group to prevent side reactions, to yield a diverse range of derivatives.

Esterification and Etherification

Esterification: The conversion of the secondary alcohol to an ester can be achieved through several standard synthetic methods. Direct esterification with a carboxylic acid under acidic catalysis (Fischer esterification) is a common approach. However, due to the presence of the basic amino group, which would be protonated under acidic conditions, prior protection of the amine, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), is typically necessary.

A highly effective method for the esterification of secondary alcohols, especially for sensitive substrates, is the Mitsunobu reaction . This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgorganic-chemistry.org A significant advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center via an Sₙ2 mechanism. organic-chemistry.org This stereospecificity is particularly valuable in the synthesis of chiral molecules. The reaction is generally high-yielding and tolerant of various functional groups, although the acidic nature of the nucleophile (carboxylic acid) is a prerequisite. organic-chemistry.org

Etherification: The synthesis of ethers from the secondary alcohol functionality can also be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would necessitate N-protection to avoid competing N-alkylation.

For propargylic alcohols, such as this compound, acid-catalyzed substitution reactions with other alcohols can provide the corresponding ethers. organic-chemistry.org Lewis acids like FeCl₃ have also been shown to catalyze the reaction of propargylic alcohols with a range of nucleophiles, including alcohols, to form C-O bonds under mild conditions. organic-chemistry.org

Below is a table summarizing typical conditions for these transformations on analogous secondary alcohols.

TransformationReagent/CatalystTypical ConditionsKey Features
Esterification Carboxylic Acid, Acid CatalystHeatRequires N-protection
Mitsunobu Esterification RCOOH, PPh₃, DEAD/DIADTHF, 0 °C to RTInversion of stereochemistry wikipedia.org
Etherification Alcohol, Acid Catalyst (e.g., p-TsOH)Anhydrous solvent, mild heatSuitable for propargylic alcohols organic-chemistry.org
Lewis Acid-Catalyzed Etherification Alcohol, FeCl₃Mild conditionsGood functional group tolerance organic-chemistry.org

Selective Oxidation Reactions

The selective oxidation of the secondary alcohol in this compound to the corresponding ketone, 6-aminohex-1-yn-3-one, requires mild and chemoselective reagents to avoid over-oxidation or reaction with the amine and alkyne functionalities.

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org The reaction is typically carried out under neutral conditions at room temperature, which makes it compatible with a wide array of sensitive functional groups. wikipedia.orgwikipedia.org DMP is particularly well-suited for oxidizing N-protected amino alcohols without causing epimerization at the adjacent stereocenter. wikipedia.org

Swern Oxidation: The Swern oxidation is another widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgorganic-chemistry.org This procedure is known for its mild conditions (typically performed at -78 °C) and broad functional group tolerance, effectively converting secondary alcohols to ketones without affecting other sensitive parts of the molecule. wikipedia.orgyoutube.com The low reaction temperature is crucial to prevent side reactions. wikipedia.org

The following table presents a comparison of these selective oxidation methods.

Oxidation MethodOxidizing Agent SystemTypical ConditionsAdvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild, neutral pH, high yields, chemoselective wikipedia.orgwikipedia.org
Swern Oxidation (COCl)₂, DMSO, then Et₃NCH₂Cl₂, -78 °C to RTMild, avoids toxic metals, good for acid-sensitive substrates wikipedia.orgorganic-chemistry.org

Multi-component and Cascade Reactions Utilizing the Aminoalkynol Scaffold

The bifunctional nature of this compound, possessing a primary amine, a secondary alcohol, and a terminal alkyne, makes it an attractive scaffold for multi-component reactions (MCRs) and cascade sequences. These reactions allow for the rapid construction of complex molecular architectures in a single pot.

Multi-component Reactions (MCRs):

A³ Coupling (Aldehyde-Alkyne-Amine): The primary amine and terminal alkyne functionalities of the aminoalkynol scaffold are perfectly poised to participate in the A³ coupling reaction. wikipedia.org In this reaction, an aldehyde, an amine, and a terminal alkyne condense in the presence of a metal catalyst (typically copper or gold) to form a propargylamine (B41283). wikipedia.orgmdpi.com Utilizing the internal amine and alkyne of the title compound with an external aldehyde would lead to the formation of a cyclic product through an intramolecular A³ coupling, or it could be used as the amine/alkyne component in an intermolecular reaction.

Ugi Reaction: The Ugi four-component reaction (4-CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.orgnih.gov The primary amino group of this compound can serve as the amine component in this powerful reaction, allowing for the incorporation of the aminoalkynol framework into complex, peptide-mimicking structures. wikipedia.org

Passerini Reaction: While the classic Passerini three-component reaction (3-CR) involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, wikipedia.orgorganic-chemistry.org variations exist where an alcohol can participate. Under catalytic aerobic oxidative conditions, the secondary alcohol of the aminoalkynol could first be oxidized in situ to the ketone, which then participates in the Passerini reaction with an isocyanide and a carboxylic acid. organic-chemistry.org

Cascade Reactions: Cascade reactions, where the product of an initial reaction undergoes subsequent intramolecular transformations, can be initiated from the aminoalkynol scaffold. For instance, an initial intermolecular reaction, such as the A³ coupling, could be followed by an intramolecular cyclization. This could involve the secondary alcohol acting as a nucleophile, attacking a newly formed electrophilic center, or other transformations triggered by the initial coupling. Oxidative cyclization is another pathway where an initial oxidation event can trigger a cascade of ring-forming reactions. nih.govnih.gov

Mechanistic Investigations of Key Transformations

Mechanism of the Mitsunobu Reaction: The reaction begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion deprotonates the alcohol, which then attacks the activated phosphonium (B103445) species. The key step is the Sₙ2 displacement of the resulting phosphonium oxide leaving group by the carboxylate anion, which proceeds with complete inversion of configuration at the stereogenic carbon center of the alcohol. wikipedia.org

Mechanism of the Swern Oxidation: The Swern oxidation is initiated by the reaction of DMSO with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon alpha to the oxygen, generating a sulfur ylide. This ylide undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement via a five-membered ring transition state to yield the final ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgyoutube.com

Mechanism of the A³ Coupling: The catalytic cycle of the copper-catalyzed A³ coupling is generally believed to start with the formation of a copper acetylide from the terminal alkyne. Concurrently, the aldehyde and the amine condense to form an iminium ion (or an imine). The copper acetylide then acts as a nucleophile, attacking the iminium ion to generate the propargylamine product and regenerate the catalyst. wikipedia.org

Computational studies on related systems, such as the electrophilic aminoalkenylation of heteroaromatics and the transition states of cyclization reactions, provide insight into the energetics and stereochemical outcomes of such transformations, highlighting the importance of factors like transition state geometry and dynamic effects. pku.edu.cne3s-conferences.orgnih.gov

Stereochemical Aspects and Control in Rel 3r 6 Aminohex 1 Yn 3 Ol Transformations

Factors Influencing Diastereoselectivity and Enantioselectivity in Reactions

The stereochemical course of reactions at the chiral center of γ-amino propargylic alcohols like rel-(3R)-6-aminohex-1-yn-3-ol is influenced by a combination of steric, electronic, and conformational factors. The interplay of these factors can be modulated by the choice of reagents, catalysts, and reaction conditions to favor the formation of a specific stereoisomer.

Chelation vs. Non-Chelation Controlled Additions: In reactions involving nucleophilic additions to the carbonyl group of a precursor ketone to form the alcohol, or in reactions of the corresponding α-alkoxy aldehyde, the presence of the amino group can play a crucial role. If the nitrogen atom can coordinate to a metal center of the reagent (e.g., a Lewis acid or an organometallic reagent), it can lead to a rigid, chelated transition state. This chelation control often dictates the facial selectivity of the nucleophilic attack, leading to a predictable diastereomeric outcome. In the absence of chelation, or when bulky protecting groups on the amine or alcohol prevent such coordination, the stereochemical outcome is typically governed by non-chelation models like the Felkin-Anh model, which predicts the approach of the nucleophile from the least sterically hindered trajectory.

Substrate and Reagent Control: The inherent chirality of this compound can direct the stereochemistry of subsequent reactions at other sites in the molecule (substrate control). Furthermore, the use of chiral reagents or catalysts can induce high levels of enantioselectivity in the synthesis of this compound or its derivatives. For instance, the asymmetric reduction of a corresponding alkynyl ketone using chiral reducing agents or catalysts can afford the desired (3R)-enantiomer with high enantiomeric excess (ee). The nature of the substituent on the alkyne and the groups attached to the nitrogen atom also exert steric and electronic effects that can significantly influence the stereoselectivity of a reaction.

Catalyst and Solvent Effects: The choice of catalyst is critical in achieving high stereoselectivity. Chiral ligands coordinated to a metal center create a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate or between two enantiomers in a racemic mixture. The solvent can also play a significant role by influencing the solubility of the catalyst and reactants, the stability of transition states, and the degree of aggregation of organometallic reagents.

A summary of factors influencing stereoselectivity in analogous systems is presented below:

FactorInfluence on StereoselectivityExample from Analogous Systems
Chelation A coordinating group (like a protected amine) can form a rigid cyclic transition state with a metal-based reagent, directing the nucleophilic attack to one face of a carbonyl group.Additions to α-amino aldehydes can proceed with high diastereoselectivity through a chelation-controlled mechanism.
Steric Hindrance Bulky substituents on the substrate or reagent can block one face of the molecule, favoring attack from the less hindered side (e.g., Felkin-Anh model).The diastereoselectivity of nucleophilic additions to chiral aldehydes is often governed by the relative size of the substituents adjacent to the carbonyl group.
Chiral Catalysts/Ligands A chiral catalyst or ligand creates a chiral environment that can lead to high enantioselectivity in the formation of a stereocenter.Asymmetric hydrogenation of β-amino ketones using chiral rhodium or iridium catalysts can produce γ-amino alcohols with high diastereo- and enantioselectivity. ru.nl
Protecting Groups The size and nature of protecting groups on the amino and hydroxyl functionalities can influence the conformational preferences of the molecule and its ability to chelate, thereby affecting stereoselectivity.Bulky silyl protecting groups on α-hydroxy aldehydes tend to disfavor chelation and lead to Felkin-Anh products.
Solvent The polarity and coordinating ability of the solvent can affect the aggregation state of reagents and the stability of transition states.The enantioselectivity of some asymmetric reactions can be highly dependent on the solvent used.

Strategies for Chiral Amplification and Kinetic Resolution

When a chiral compound is not available in an enantiomerically pure form, strategies such as chiral amplification and kinetic resolution can be employed to enhance its enantiomeric excess.

Chiral Amplification and Nonlinear Effects: Chiral amplification is a phenomenon observed in some asymmetric catalytic reactions where the enantiomeric excess of the product is higher than that of the chiral catalyst or auxiliary. This is often referred to as a positive nonlinear effect (+)-NLE. Such effects can arise from the formation of diastereomeric catalyst aggregates (homochiral and heterochiral dimers), where the heterochiral (meso) dimer is less reactive or catalytically inactive compared to the homochiral dimers. In the context of reactions involving amino alcohols, these compounds themselves can act as chiral ligands for metal catalysts. If this compound were used as a ligand in a catalytic reaction, and it exhibited a positive nonlinear effect, a sample of this amino alcohol with low enantiomeric excess could potentially generate a product with a significantly higher enantiomeric excess.

The table below illustrates the concept of a positive nonlinear effect in the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol, which serves as an analogy.

Catalyst ee (%)Product ee (%)
10097
5095
2585
1065

Data is illustrative of a typical positive nonlinear effect and not specific to this compound.

Kinetic Resolution: Kinetic resolution is a process for separating a racemic mixture by reacting it with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. Both enzymatic and non-enzymatic methods are widely used for the kinetic resolution of alcohols.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. For a racemic mixture of 6-aminohex-1-yn-3-ol, a lipase (B570770) could selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate, leaving the unreacted S-enantiomer with high enantiomeric excess. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rates of reaction of the two enantiomers (s = k_fast / k_slow). High s-factors are desirable for efficient separation.

Non-enzymatic Kinetic Resolution: Chiral catalysts, such as those based on transition metals or organocatalysts, can also be used for the kinetic resolution of propargylic alcohols. These methods can offer advantages in terms of substrate scope and the availability of both enantiomers of the catalyst, allowing for the selective synthesis of either enantiomer of the product.

The following table provides examples of kinetic resolution of analogous secondary alcohols, highlighting the catalysts used and the selectivity factors achieved.

Racemic Alcohol SubstrateCatalyst/ReagentAcylating AgentSelectivity Factor (s)
1-PhenylethanolChiral DMAP analogueAcetic anhydride14-52
Racemic Propargylic AlcoholsLipase (e.g., from Pseudomonas cepacia)Vinyl acetate>200
Racemic 1,3-Amino AlcoholsChiral Organotin CatalystBenzoyl chlorideup to >600

Retention and Inversion of Stereochemical Configuration during Transformations

Transformations involving the stereogenic center of this compound can proceed with either retention or inversion of the original stereochemical configuration. The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This is a hallmark of bimolecular nucleophilic substitution (S(_N)2) reactions. If the hydroxyl group at the C-3 position is converted into a good leaving group (e.g., a tosylate, mesylate, or halide), a subsequent attack by a nucleophile will occur from the backside relative to the leaving group, leading to an inversion of the stereocenter. For example, if (3R)-6-aminohex-1-yn-3-ol is converted to its tosylate and then reacted with a nucleophile, the product will have the (3S)-configuration. This stereospecificity is a powerful tool in asymmetric synthesis for accessing enantiomers that may not be readily available otherwise.

The potential stereochemical outcomes of substitution reactions at the C-3 position are summarized below:

Reaction TypeMechanismStereochemical Outcome
S(_N)2 Bimolecular, concerted attack of nucleophile and departure of leaving group.Inversion of configuration.
S(_N)1 Unimolecular, formation of a planar carbocation intermediate.Racemization (mixture of retention and inversion).
Double Inversion Two consecutive S(_N)2 reactions.Net retention of configuration.
Neighboring Group Participation Intramolecular nucleophilic attack followed by intermolecular attack.Retention of configuration.

Analytical Methodologies for Quality Control and Stereoisomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The direct separation of the enantiomers of rel-(3R)-6-aminohex-1-yn-3-ol can be achieved using a chiral stationary phase (CSP). The principle of this method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Commonly used CSPs for the separation of amino alcohols include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and Pirkle-type phases. csfarmacie.czsigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For amino alcohols, mobile phases often consist of a mixture of a non-polar organic solvent (like hexane) and a more polar alcohol (such as isopropanol (B130326) or ethanol) in normal-phase chromatography. In reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typically used. sigmaaldrich.com

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Parameters for Amino Alcohol Separation

ParameterDescription
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Note: This table represents typical starting conditions for the chiral separation of amino alcohols and would require optimization for this compound.

Chiral Gas Chromatography (GC) Techniques

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. For a compound like this compound, which contains polar functional groups (-NH2 and -OH), derivatization is generally required to increase its volatility and thermal stability for GC analysis.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most widely used CSPs in chiral GC. These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation.

The choice of derivatizing agent is crucial. For amino alcohols, common derivatization strategies involve acylation of the amino and hydroxyl groups, for example, with trifluoroacetic anhydride. The resulting derivatives are more volatile and often exhibit better separation on chiral GC columns.

Table 2: Illustrative Chiral GC Conditions for Derivatized Amino Alcohols

ParameterDescription
Chiral Stationary Phase Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin
Carrier Gas Helium
Injection Mode Split
Temperature Program 100 °C (1 min), ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID)

Note: This table provides a general set of conditions that would serve as a starting point for the analysis of a derivatized form of this compound.

Spectroscopic Methods for Stereoisomeric Ratio Determination

Spectroscopic techniques offer alternative and often complementary methods for the determination of stereoisomeric ratios. Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in this regard.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers exhibit mirror-image VCD spectra, and the spectrum of a mixture is a linear combination of the spectra of the pure enantiomers. This allows for the determination of the enantiomeric excess. VCD is a powerful tool for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted from quantum chemical calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in a chiral environment can be used to distinguish between enantiomers. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. In the presence of a chiral solvating agent, transient diastereomeric complexes are formed, which can lead to different chemical shifts for the corresponding nuclei of the two enantiomers. Alternatively, derivatization with a chiral reagent creates stable diastereomers that will exhibit distinct NMR spectra, allowing for the quantification of each stereoisomer.

Development of Derivatization-Based Analytical Protocols

The derivatizing agent must be chiral and enantiomerically pure. For a compound like this compound, which has both an amino and a hydroxyl group, a variety of chiral derivatizing agents can be used. These agents typically react with one or both of these functional groups.

A widely used class of chiral derivatizing agents are chiral isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which reacts with the primary amine. nih.gov Another common approach involves the use of chiral carboxylic acids or their derivatives, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which can form esters with the hydroxyl group or amides with the amino group.

The resulting diastereomers have different physical properties and can be separated by conventional chromatography. The ratio of the peak areas of the diastereomers corresponds to the enantiomeric ratio of the original sample.

Table 3: Common Chiral Derivatizing Agents for Amino Alcohols

Derivatizing AgentFunctional Group ReactivityResulting Diastereomer
Marfey's Reagent (FDAA)Primary AmineAmide
GITCPrimary AmineThiourea
Mosher's Acid ChlorideAlcohol, Primary/Secondary AmineEster, Amide
(-)-Menthyl ChloroformateAlcohol, Primary/Secondary AmineCarbonate, Carbamate (B1207046)

Note: The selection of the derivatizing agent and reaction conditions must be carefully optimized to ensure complete reaction without racemization.

Utility of Rel 3r 6 Aminohex 1 Yn 3 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals. The structural framework of rel-(3R)-6-aminohex-1-yn-3-ol is well-suited for the synthesis of important heterocyclic systems such as pyrrolidines and piperidines through intramolecular cyclization strategies.

The presence of a terminal alkyne and a primary amine within the same molecule allows for intramolecular hydroamination or reductive amination cascades to form five- or six-membered rings. For instance, under transition-metal catalysis (e.g., gold, platinum, or ruthenium), the nitrogen atom can add across the alkyne to forge a new carbon-nitrogen bond, leading to the formation of endocyclic enamines which can be subsequently reduced to the corresponding saturated heterocycles. The stereochemistry of the secondary alcohol at the C-3 position can serve as a crucial control element, influencing the diastereoselectivity of the cyclization and subsequent functionalization steps.

Furthermore, the hydroxyl group can be transformed into a leaving group, facilitating intramolecular nucleophilic substitution by the amine to yield hydroxylated pyrrolidines. Alternatively, oxidation of the secondary alcohol to a ketone, followed by intramolecular condensation with the amine, would furnish a cyclic imine, which upon reduction, would yield substituted pyrrolidines or piperidines. The choice of reaction conditions and catalysts would be critical in directing the cyclization to the desired ring size and stereochemical outcome.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialPotential Reaction PathwayResulting Heterocycle
This compoundIntramolecular Hydroamination/ReductionSubstituted Pyrrolidine/Piperidine
This compoundHydroxyl Activation & Intramolecular SubstitutionHydroxylated Pyrrolidine
This compoundOxidation & Reductive AminationSubstituted Pyrrolidine/Piperidine

Scaffold for the Construction of Complex Molecular Architectures

The trifunctional nature of this compound makes it an excellent scaffold for the assembly of more complex molecules, including alkaloids and macrocycles. Each functional group—amine, alcohol, and alkyne—can be selectively functionalized, allowing for a modular and convergent approach to intricate molecular designs.

In the synthesis of complex alkaloids, this building block could provide a significant portion of the carbon skeleton with pre-defined stereochemistry. The alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to append larger fragments. The amine and alcohol moieties offer handles for peptide couplings, etherification, or esterification to build upon the core structure. For example, sequential functionalization could lead to the synthesis of polycyclic alkaloids, where the inherent chirality of the starting material is transferred to the final product.

The synthesis of macrocycles is another area where this compound could prove valuable. By attaching long chains to both the amino and hydroxyl groups, and then utilizing the alkyne for a ring-closing metathesis (RCM) precursor reaction or a click-type cyclization, large ring systems could be efficiently constructed. The rigidity of the alkyne unit can impart conformational constraints on the resulting macrocycle, which is often a desirable feature in the design of molecules with specific binding properties.

Role in the Preparation of Ligands for Catalysis

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. The 1,3-amino alcohol motif present in this compound is a key structural feature in many successful chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

The primary amine and secondary alcohol can be readily derivatized to fine-tune the steric and electronic properties of the resulting ligand. For instance, the amine can be converted to a secondary or tertiary amine with bulky substituents, or into an amide or sulfonamide. The alcohol can be protected or used as an anchor point for attachment to a solid support. The terminal alkyne adds another layer of versatility, as it can be used to introduce phosphorus or other coordinating groups, or to polymerize the ligand to create a recyclable catalyst.

Table 2: Potential Ligand Modifications and Catalytic Applications

Ligand ModificationPotential Metal ComplexPotential Catalytic Application
N-alkylation/arylationRuthenium, Rhodium, IridiumAsymmetric Hydrogenation, Transfer Hydrogenation
Amine to Amide/SulfonamideTitanium, Zinc, CopperAsymmetric Addition to Carbonyls, Diels-Alder Reactions
Alkyne FunctionalizationPalladium, PlatinumAsymmetric Cross-Coupling Reactions

Applications in Materials Science as a Monomer or Cross-linker

The presence of a polymerizable alkyne group and two reactive nucleophilic groups (amine and alcohol) suggests that this compound could be a valuable monomer or cross-linker in materials science. The terminal alkyne can undergo polymerization through various methods, including metathesis or click chemistry, to form novel polymers with pendant chiral amino alcohol functionalities.

These functionalities can impart specific properties to the resulting polymer, such as chirality for applications in chiral separations, or the ability to coordinate metal ions for use in sensing or catalysis. The amine and hydroxyl groups can also participate in polymerization reactions, for example, in the formation of polyurethanes or polyesters, leading to the creation of cross-linked networks.

As a cross-linker, this molecule could be used to introduce specific properties into existing polymer networks. The bifunctional nature of the amino alcohol moiety allows for the formation of two linkages, while the alkyne remains available for post-polymerization modification. This could be particularly useful in the development of functional hydrogels or resins with tailored mechanical and chemical properties. The inherent chirality of the molecule could also be exploited to create materials with unique optical or recognition properties.

Future Research Directions and Emerging Methodologies for Aminoalkynol Chemistry

Development of Sustainable and Green Synthetic Routes

The global imperative for environmentally responsible manufacturing has spurred significant research into green chemistry, directly impacting the synthesis of chiral amino alcohols. rsc.org Traditional synthetic methods often rely on harsh reagents, stoichiometric reducing agents, or organometallic catalysts, which can generate considerable hazardous waste. frontiersin.org The focus is now shifting towards cleaner, more atom-economical, and sustainable alternatives.

Biocatalysis: Enzymes, as highly selective and efficient catalysts, are at the forefront of green synthesis. acs.org For the production of chiral amino alcohols like rel-(3R)-6-aminohex-1-yn-3-ol, several classes of enzymes show immense promise:

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of corresponding α-hydroxy ketones using inexpensive ammonia (B1221849) as the amino donor. frontiersin.orgacs.org This one-step synthesis is highly stereoselective, often achieving enantiomeric excess values greater than 99%, and operates under mild conditions, significantly reducing the environmental impact. frontiersin.orgacs.org

Transaminases (TAs): In combination with other enzymes like transketolases, transaminases can be used in multi-enzyme cascades. rsc.orgucl.ac.uk A whole-cell biocatalyst containing a de novo designed pathway can facilitate a multi-step synthesis in a single pot, increasing space-time yields and minimizing intermediate processing steps. ucl.ac.uk

Lipases and Acylases: These enzymes are employed in classical kinetic resolution of racemic amino alcohols, although this method is inherently limited to a 50% maximum yield. acs.org

The advantages of biocatalytic processes include the use of renewable resources, reduced energy consumption, and the generation of less toxic waste. krishisanskriti.org

Table 1: Comparison of Synthetic Approaches for Chiral Amino Alcohols
ParameterTraditional Chemical SynthesisGreen/Biocatalytic Synthesis
CatalystOrganometallic complexes, stoichiometric reagentsEnzymes (e.g., AmDHs, Transaminases)
Reaction ConditionsOften extreme temperatures and pressuresMild (ambient temperature and pressure) acs.org
SolventsOften hazardous organic solventsAqueous media or solvent-free conditions rsc.org
StereoselectivityVariable, may require chiral auxiliariesHigh to excellent (>99% ee) frontiersin.org
ByproductsSignificant hazardous wasteMinimal waste (e.g., water) frontiersin.org
Atom EconomyOften lowHigh

Flow Chemistry and Continuous Manufacturing of this compound and its Derivatives

Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netchemicalindustryjournal.co.uk This approach involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in large batches. seqens.com For the synthesis of this compound, this technology offers significant advantages over traditional batch processing. asynt.commdpi.com

Key benefits include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions. seqens.comtandfonline.com Precise control over reaction parameters like temperature and pressure prevents runaway reactions. seqens.commdpi.com

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and often higher product yields. researchgate.netnih.gov

Consistent Product Quality: Continuous processing ensures uniform reaction conditions, resulting in greater consistency and purity of the final product. researchgate.netseqens.com

Scalability: Scaling up production is achieved by running the process for longer durations or by adding more reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors. seqens.comwikipedia.org

The use of microreactor technology, a core component of flow chemistry, is particularly well-suited for producing high-purity fine chemicals and pharmaceuticals. krishisanskriti.orgtandfonline.com This technology facilitates reactions that may be difficult or impossible to perform under batch conditions, opening new synthetic windows. nih.gov The integration of continuous flow systems can create a safer, more efficient, and environmentally friendly platform for the synthesis and production of this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Retrosynthetic Analysis: AI-powered platforms can analyze the structure of a target molecule and propose viable synthetic pathways by drawing on vast databases of known chemical reactions. preprints.orgbohrium.com These tools can identify more diverse and efficient routes than those conceived through traditional, intuition-based methods. beilstein-journals.orgacs.org

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of unknown reactions, including product yields and stereoselectivity. rsc.orgrsc.org By analyzing reaction parameters such as catalyst, solvent, and temperature, these models can suggest optimal conditions to maximize the efficiency of a specific transformation. preprints.orgbeilstein-journals.org This predictive capability reduces the need for extensive trial-and-error experimentation. preprints.org

Catalyst Design: ML algorithms can accelerate the discovery of new catalysts by predicting complex relationships between a catalyst's structure and its performance. umich.eduaitechtrend.com This data-driven approach helps in identifying novel catalysts for specific reactions, such as the asymmetric synthesis of aminoalkynols.

The application of deep neural networks (DNNs) has shown particular promise in predicting enantioselectivity with high accuracy, even with relatively small datasets, which is highly relevant for developing asymmetric syntheses. rsc.orgrsc.org The integration of these computational techniques with automated robotic platforms is paving the way for "self-driving" laboratories that can autonomously design, execute, and optimize chemical syntheses. beilstein-journals.org

Table 2: Applications of AI/ML in the Synthesis of this compound
AI/ML ApplicationFunctionPotential Impact
Retrosynthesis PlanningProposes multiple synthetic routes to the target molecule. bohrium.comFaster identification of novel and efficient pathways.
Enantioselectivity PredictionPredicts the enantiomeric excess (% ee) for asymmetric reactions. rsc.orgarxiv.orgReduces experimental screening for optimal chiral catalysts/ligands.
Reaction Condition OptimizationSuggests optimal temperature, solvent, and catalyst for a given step. beilstein-journals.orgMaximizes yield and minimizes byproducts, saving time and resources.
Novel Catalyst DiscoveryIdentifies promising new catalyst structures from vast chemical space. aitechtrend.comresearchgate.netAccelerates development of more active and selective catalysts.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The enantioselective synthesis of propargylamines and their derivatives, including aminoalkynols, is a critical area of research. researchgate.net The development of novel catalytic systems is central to achieving high yields and stereoselectivity.

Chiral Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials with tunable structures that are emerging as powerful heterogeneous catalysts for asymmetric transformations. researchgate.net Chiral MOFs can be designed with specific catalytic sites exposed within their pores, creating a microenvironment that enhances enantioselectivity compared to their homogeneous counterparts. rsc.org Their heterogeneous nature allows for easy recovery and reuse, adding to their sustainability. acs.org

Copper-Based Catalysts: Copper-catalyzed reactions are widely used for the synthesis of propargylamines through three-component coupling of aldehydes, amines, and alkynes (A³ coupling). acs.org Research is focused on developing new chiral ligands, such as Pybox and Quinap derivatives, that can induce high enantioselectivity (up to 99% ee) in these reactions. acs.orgorganic-chemistry.org These methods are valuable for their operational simplicity and broad substrate scope.

Functionalized BINOL Derivatives: The asymmetric addition of alkyne nucleophiles to carbonyl groups is a key step in synthesizing chiral propargylic alcohols. thieme-connect.de Catalytic systems based on 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, often in combination with zinc and titanium reagents, are highly effective. thieme-connect.denih.gov Future research involves designing functionalized BINOL ligands with internal Lewis basic sites that can promote the reaction and enhance catalytic activity and selectivity. thieme-connect.de

Cooperative Catalysis: This approach utilizes catalytic systems where two or more active sites work in concert to promote a reaction. acs.org Within the confined channels of a MOF, for example, pairs of catalytic units can be held in close proximity, enabling novel reaction pathways and leading to remarkably increased stereoselectivity. acs.org

These advanced catalytic systems offer pathways to synthesize this compound with greater precision and efficiency, reducing waste and expanding the toolkit available to synthetic chemists. rsc.orgorganic-chemistry.org

Computational Design of Advanced Materials Based on the Aminoalkynol Framework

The unique structural features of this compound—namely the chiral alcohol, the secondary amine, and the terminal alkyne—make it an attractive building block for the computational design of advanced materials. The alkyne group, in particular, is highly versatile for polymerization and click chemistry reactions.

Polymer Design: The terminal alkyne can undergo polymerization to create novel polymers with a backbone decorated with chiral amino alcohol side chains. Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and mechanical properties of these hypothetical polymers. By simulating different polymer architectures and conformations, researchers can pre-screen materials for specific applications, such as chiral stationary phases for chromatography or as functional components in sensors.

Self-Assembling Systems: The hydrogen bonding capabilities of the hydroxyl and amino groups can be exploited to design molecules that self-assemble into ordered supramolecular structures like nanotubes, vesicles, or gels. Molecular dynamics (MD) simulations can predict how modifications to the aminoalkynol scaffold would influence these self-assembly processes, guiding the synthesis of new functional soft materials.

Functionalized Frameworks: The aminoalkynol can be used as a strut or linker in the synthesis of new Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Computational screening can help identify the optimal metal nodes or organic co-linkers to pair with the aminoalkynol derivative to create frameworks with desired pore sizes, surface areas, and functionalities for applications in gas storage, separation, or catalysis.

By integrating computational modeling with synthetic chemistry, researchers can rationally design and target advanced materials derived from the this compound framework, accelerating the discovery of materials with novel and valuable properties.

Q & A

Q. What are the optimal synthetic routes for rel-(3R)-6-aminohex-1-yn-3-ol, and how do stereochemical outcomes depend on reaction conditions?

Methodological Answer: The synthesis of chiral amino alcohols like this compound typically involves asymmetric catalysis or chiral pool strategies. For example:

  • Asymmetric Reduction : Use of chiral catalysts (e.g., Ru-based catalysts with BINAP ligands) for enantioselective reduction of ketone intermediates .
  • Alkyne Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the amino group while preserving the alkyne moiety .
  • Stereochemical Control : Diastereoselectivity can be modulated by solvent polarity, temperature, and catalyst loading. For instance, low temperatures (-20°C) favor kinetic control, improving stereochemical purity .

Q. How can NMR and chiral chromatography resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : Use DEPT-135 and COSY to distinguish between NH2, OH, and alkyne protons. For example, the hydroxyl proton (δ 1.8–2.2 ppm) shows coupling with adjacent CH groups .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers. Retention times correlate with R/S configurations .

Critical Note : Contaminants from incomplete purification (e.g., residual solvents) may skew NMR integration. Pre-purify via silica gel chromatography (ethyl acetate:hexane, 3:7) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (GHS Category 2A eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 respiratory irritation) .
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent aerosolization .

Advanced Research Questions

Q. How do solvent effects and catalyst choice influence the reaction mechanism in the synthesis of this compound?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, enhancing reaction rates but risking racemization. Non-polar solvents (toluene) favor stereoretention .
  • Metal Catalysts : Scandium triflate promotes Lewis acid-mediated cyclization, while palladium catalysts enable cross-coupling for alkyne functionalization .

Case Study : Switching from Pd(PPh3)4 to Sc(OTf)3 in a model reaction increased diastereomeric ratio (dr) from 75:25 to 92:8 .

Q. How can computational modeling (DFT, MD) predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). The amino group’s hydrogen-bonding capacity enhances affinity for ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water to assess stability of the alkyne moiety under physiological conditions (pH 7.4, 310 K) .

Data Contradiction : Experimental IC50 values may deviate from computational predictions due to membrane permeability limitations. Validate with in vitro assays (e.g., HEK293 cell lines) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry (e.g., R vs. S configuration) by comparing experimental unit cell parameters with Cambridge Structural Database entries .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the NH2 group) causing signal splitting inconsistent with rigid crystal structures .

Example : A reported rel-(3R) configuration by NMR was revised to (3S) after X-ray analysis revealed a crystallographic inversion center .

Q. How can isotopic labeling (2H, 13C) trace metabolic pathways of this compound in pharmacokinetic studies?

Methodological Answer:

  • Synthesis of Labeled Analogs : Incorporate 13C at the C3 position via Grignard reactions with 13CH3MgBr. Confirm labeling efficiency (>98%) by mass spectrometry .
  • In Vivo Tracking : Administer labeled compound to rodent models and analyze plasma/tissue extracts using LC-MS. The alkyne moiety’s stability ensures minimal isotopic scrambling .

Limitation : Deuteration at reactive sites (e.g., NH2) may alter metabolic rates, necessitating comparative studies with unlabeled controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.